Ethyl 3-aminocrotonate

Physical property Material handling Process chemistry

Ethyl 3-aminocrotonate (CAS 626-34-6) is the liquid enamine ester of choice for scalable 1,4-dihydropyridine synthesis, outperforming solid methyl esters in continuous flow applications. Unlike N-substituted analogs, it exists as the Z-isomer, critical for consistent reactivity in felodipine API manufacturing. High-purity commercial material (≥99%) with methyl 3-aminocrotonate controlled to ≤0.03% ensures batch-to-batch reproducibility. Directly pumpable and meterable at ambient temperature for automated multi-step syntheses. Secure your supply from qualified vendors.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B7806438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminocrotonate
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)N
InChIInChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3
InChIKeyYPMPTULBFPFSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Aminocrotonate CAS 626-34-6: Sourcing Guide and Technical Baseline for Pharmaceutical Intermediate Selection


Ethyl 3-aminocrotonate (CAS 626-34-6, also known as ethyl 3-amino-2-butenoate or β-aminocrotonic acid ethyl ester) is a bifunctional enamine ester with the molecular formula C6H11NO2 and molecular weight 129.16 g/mol . It exists primarily as the Z (cis) geometric isomer in its unsubstituted form, a structural feature that distinguishes it from many N-substituted analogs which exist as isomer mixtures [1]. The compound is typically supplied as a colorless to light yellow liquid with a melting point of 33–35°C and a boiling point of 210–215°C . Its enamine functionality enables it to serve as a versatile C–N/C–C bond-forming building block in the synthesis of heterocyclic scaffolds, particularly 1,4-dihydropyridines, pyridines, and pyrimidines .

Why Ethyl 3-Aminocrotonate Cannot Be Casually Substituted with Methyl or Other 3-Aminocrotonate Esters


Although methyl 3-aminocrotonate (CAS 14205-39-1) and isopropyl 3-aminocrotonate (CAS 14205-46-0) share the same enamine ester core scaffold, their divergent physicochemical properties and demonstrated process-specific performance preclude simple one-for-one substitution in both laboratory and industrial settings. The ethyl ester exists as a liquid at ambient temperature (mp 33–35°C), whereas the methyl ester is a solid (mp 81–85°C) . This fundamental difference in physical state directly impacts material handling, dissolution kinetics, and compatibility with continuous flow manufacturing platforms. Furthermore, commercial specifications for high-purity ethyl 3-aminocrotonate explicitly control methyl 3-aminocrotonate content to ≤0.03% as a critical impurity , underscoring that the two compounds are not functionally interchangeable in regulated pharmaceutical syntheses. Established industrial processes—most notably the manufacture of the antihypertensive drug felodipine—have been specifically validated around the reactivity and crystallization behavior of the ethyl ester with dichlorobenzylidene intermediates [1][2].

Quantitative Differentiation Evidence for Ethyl 3-Aminocrotonate vs. Methyl and Isopropyl Analogs


Physical State at Ambient Temperature: Liquid Ethyl Ester vs. Solid Methyl Ester

Ethyl 3-aminocrotonate is a liquid at standard ambient temperature (melting point 33–35°C), whereas the methyl analog is a solid (melting point 81–85°C) . This difference directly impacts ease of transfer, metering accuracy, and dissolution kinetics in industrial workflows. Continuous flow synthesis platforms, which are increasingly adopted for scalable production, preferentially accommodate liquid reagents over solids that require pre-dissolution or heated delivery lines .

Physical property Material handling Process chemistry

Aqueous Solubility: 26 g/L for Ethyl Ester vs. 18 g/L for Methyl Ester

Ethyl 3-aminocrotonate exhibits aqueous solubility of 26 g/L at 25°C . The methyl analog, in contrast, shows reported aqueous solubility of approximately 18 g/L under comparable conditions [1]. This ~44% higher aqueous solubility for the ethyl ester can influence reaction outcomes in aqueous or biphasic systems where substrate partitioning governs reaction rates.

Solubility Formulation Reaction medium

Commercial Purity Specification: Ethyl Ester Controlled for Methyl Impurity ≤0.03%

High-purity commercial grades of ethyl 3-aminocrotonate are supplied with a minimum purity of 99.5% (GC) and include a specific limit for methyl 3-aminocrotonate impurity of ≤0.03% . This specification demonstrates that methyl 3-aminocrotonate is considered a distinct, controlled impurity rather than an acceptable substitute. The ethyl acetoacetate content is similarly controlled to ≤0.15%, reflecting the rigorous quality standards required for pharmaceutical intermediate applications.

Quality control Pharmaceutical intermediate Regulatory compliance

Continuous Flow Synthesis Yield: 94% at 50°C Demonstrates Process Scalability

Ethyl 3-aminocrotonate can be produced in 94% yield using a continuous flow reactor with a residence time of 22 minutes at 50°C from ethyl acetoacetate and aqueous ammonia (25% solution, 1:3 molar ratio) . This high yield under mild, scalable flow conditions contrasts with traditional batch syntheses of 3-aminocrotonate esters, which often require longer reaction times and may afford lower yields . The demonstrated continuous flow protocol provides a robust manufacturing basis that supports reliable supply chain economics.

Process chemistry Continuous manufacturing Scale-up

Validated Industrial Use in Felodipine API Manufacture via Crystallization-Driven Cycloaddition

Ethyl 3-aminocrotonate is the specifically claimed enamine partner in multiple patents describing the manufacture of felodipine, a calcium channel blocker antihypertensive drug [1][2]. The process involves cycloaddition with a dichlorobenzylidene intermediate in ethanol, with the product felodipine crystallizing directly from the reaction mixture, enabling isolation by simple filtration [1]. Alternative 3-aminocrotonate esters (e.g., methyl, isopropyl) are not described in these validated industrial protocols, underscoring that process development and regulatory filings are tied specifically to the ethyl ester.

API synthesis 1,4-Dihydropyridine Process validation

Geometric Isomerism: Predominant cis (Z) Form of Unsubstituted Ethyl Ester vs. Isomer Mixtures in N-Substituted Analogs

Unsubstituted 3-aminocrotonate esters, including the ethyl ester, exist predominantly in the chelated cis (Z) geometric form, as established by proton NMR spectroscopy [1]. In contrast, N-monosubstituted 3-aminocrotonate esters exist as equilibrium mixtures of cis and trans isomers, while N,N-disubstituted derivatives adopt the trans form exclusively [1]. This defined stereochemical homogeneity of the ethyl ester simplifies reaction outcome prediction and reduces the complexity of impurity profiles compared to analogs that exist as dynamic isomer mixtures.

Stereochemistry Reactivity Analytical characterization

Primary Procurement-Driven Application Scenarios for Ethyl 3-Aminocrotonate


Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers (Felodipine, Nifedipine Analogs)

Ethyl 3-aminocrotonate is the preferred enamine component for constructing the 1,4-dihydropyridine core of calcium channel blockers, most notably felodipine. Patented manufacturing processes (US5310917, US5942624) specifically employ ethyl 3-aminocrotonate in cycloaddition reactions with dichlorobenzylidene intermediates, enabling product crystallization directly from the reaction mixture for simplified isolation [1]. The liquid physical state and validated impurity specifications support reproducible, scalable API manufacturing.

Continuous Flow Synthesis of Heterocyclic Building Blocks and Pharmaceutical Intermediates

The demonstrated 94% continuous flow synthesis yield of ethyl 3-aminocrotonate from ethyl acetoacetate and aqueous ammonia at 50°C validates this compound for integration into flow chemistry platforms . Its liquid physical state at ambient temperature facilitates direct pumping and precise metering, making it an ideal candidate for automated, multi-step continuous manufacturing of pyridine, pyrimidine, and pyrazole scaffolds commonly found in drug discovery libraries.

Manufacture of Pyridine-Based Agrochemicals and Fine Chemicals

Patent literature describes the use of ethyl 3-aminocrotonate in the synthesis of pyridine compounds that serve as agrochemicals and their intermediates . The compound's reactivity with acrolein and subsequent oxidation provides access to substituted pyridines, though traditional processes have faced yield limitations. The availability of high-purity commercial material (≥99.5%, with controlled impurity profiles) supports process development efforts aimed at improving these synthetic routes.

Feed Auxiliary Agent and Animal Nutrition Formulations

Ethyl 3-aminocrotonate is listed as a feed auxiliary agent in multiple commercial product specifications . Its water solubility of 26 g/L at 25°C [1] may facilitate incorporation into aqueous feed formulations compared to less soluble analogs, though specific quantitative efficacy data in animal nutrition applications is limited in the open literature. Procurement for this application should be supported by supplier-specific technical documentation.

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